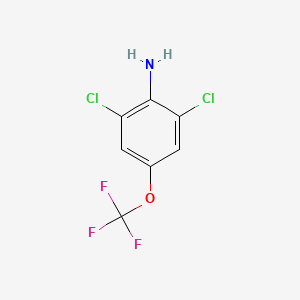

2,6-Dichloro-4-(trifluoromethoxy)aniline

Vue d'ensemble

Description

2,6-Dichloro-4-(trifluoromethoxy)aniline is a nitrogen-containing organic compound with the molecular formula C7H4Cl2F3NO and a molecular weight of 246.01 g/mol . It is commonly used in organic synthesis due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(trifluoromethoxy)aniline typically involves the chlorination of trifluoromethoxybenzene derivatives. One method involves the use of p-chloro trifluoromethyl benzene, powdered iron, and anhydrous ferric chloride as catalysts. The reaction mixture is heated to 85°C, and chlorine gas is introduced under controlled conditions to achieve the desired chlorination .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dichloro-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products

Major products formed from these reactions include various substituted anilines, quinones, and other derivatives that are useful in further synthetic applications.

Applications De Recherche Scientifique

Agricultural Chemicals

Role as an Intermediate:

2,6-Dichloro-4-(trifluoromethoxy)aniline is primarily used as an intermediate in the synthesis of herbicides. Its unique chemical structure allows it to effectively control unwanted plant growth while minimizing environmental impact. This compound is essential in developing high-efficiency, low-toxicity agricultural chemicals that align with modern sustainability goals .

Case Study: Herbicide Development

A study highlighted the synthesis of a novel herbicide utilizing this compound as a key intermediate. The resulting herbicide demonstrated enhanced efficacy against a broad spectrum of weeds compared to traditional compounds, showcasing the compound's potential in agricultural applications .

Pharmaceutical Development

Drug Synthesis:

This compound plays a crucial role in the pharmaceutical industry, particularly in the development of drugs targeting specific diseases. Its ability to modify biological activity makes it valuable in creating therapeutic agents that can enhance treatment efficacy .

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. A series of experiments showed that these derivatives inhibited tumor growth in vitro and in vivo, indicating their potential as lead compounds for new cancer therapies .

Material Science

Incorporation into Polymers:

In material science, this compound is incorporated into polymers and coatings to enhance their chemical resistance and durability. This application is particularly important for industrial materials exposed to harsh environments .

Data Table: Properties of Polymers Enhanced by this compound

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Chemical Resistance | Moderate | High |

| Thermal Stability | Low | Improved |

| Mechanical Strength | Moderate | Enhanced |

Analytical Chemistry

Reagent Use:

In analytical chemistry, this compound serves as a reagent for detecting and quantifying other chemical substances. Its properties improve the accuracy and reliability of analytical methods used in various research settings .

Case Study: Detection Methods

A study evaluated the effectiveness of this compound as a reagent in chromatographic techniques. The results indicated that it significantly improved detection limits for several target analytes compared to conventional reagents .

Environmental Monitoring

Pollutant Degradation Studies:

The compound is utilized in environmental studies focused on assessing pollutant degradation pathways. It aids researchers in tracking the breakdown of harmful substances and contributes to efforts aimed at environmental protection .

Data Table: Environmental Impact Studies Using this compound

| Study Focus | Findings |

|---|---|

| Degradation of Pesticides | Enhanced degradation rates observed |

| Monitoring Contaminants | Effective tracking of pollutant levels |

Mécanisme D'action

The mechanism of action of 2,6-Dichloro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its mechanism of action are essential for understanding its effects in various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,6-Dichloro-4-(trifluoromethyl)aniline

- 2,6-Dichloro-4-(trifluoromethoxy)phenylamine

- 3,5-Dichloro-4-amino trifluoromethoxybenzene

Uniqueness

2,6-Dichloro-4-(trifluoromethoxy)aniline is unique due to its trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of molecules with specific chemical and biological activities.

Activité Biologique

2,6-Dichloro-4-(trifluoromethoxy)aniline (CAS No. 99479-66-0) is a nitrogen-containing organic compound with a molecular formula of C7H4Cl2F3NO and a molecular weight of 246.01 g/mol. This compound has garnered attention in the fields of medicinal chemistry and agricultural science due to its unique structural features and biological activities. It serves as an intermediate in the synthesis of various bioactive compounds, particularly fungicides and pharmaceuticals.

Chemical Structure and Properties

The molecular structure of this compound features:

- Chlorine Substituents : Located at the 2 and 6 positions on the phenyl ring.

- Trifluoromethoxy Group : Positioned at the 4-position, which enhances its electronic properties and steric bulk.

These characteristics influence its reactivity and interactions with biological systems, making it a versatile compound for synthesis in organic chemistry.

This compound primarily targets the respiratory system and exhibits various modes of action:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics. This interaction can lead to the formation of reactive intermediates that may cause cellular damage.

- Cell Signaling Pathways : It activates stress response pathways such as the mitogen-activated protein kinase (MAPK) pathway, influencing gene expression related to cell proliferation, differentiation, and apoptosis.

Toxicological Profile

The compound has been associated with several toxicological effects:

- Skin and Eye Irritation : It is known to cause serious skin and eye irritation upon contact.

- Respiratory Irritation : Inhalation exposure can lead to respiratory distress.

Cellular Effects

In vitro studies have shown that exposure to this compound can lead to:

- Oxidative Stress : Prolonged exposure results in oxidative stress and DNA damage.

- Altered Cellular Functions : Changes in cellular metabolism and gene expression patterns have been observed.

Dosage Effects in Animal Models

Research indicates that the biological activity of this compound varies significantly with dosage:

- Low Doses : Minimal toxic effects are noted.

- High Doses : Significant adverse effects such as hepatotoxicity and nephrotoxicity are observed. Systemic toxicity can affect multiple organ systems at elevated doses.

Metabolic Pathways

The metabolism of this compound involves:

- Cytochrome P450 Enzymes : These enzymes mediate its biotransformation into various metabolites, which can further interact with cellular components.

- Reactive Oxygen Species (ROS) : The metabolic processes can generate ROS, contributing to oxidative stress and potential cellular damage.

Scientific Research Applications

This compound is utilized in various research domains:

| Application Area | Description |

|---|---|

| Chemistry | Acts as a building block for synthesizing complex organic molecules. |

| Biology | Employed in developing bioactive molecules and pharmaceuticals. |

| Medicine | Serves as a precursor for drug synthesis. |

| Industry | Used in producing agrochemicals, dyes, and polymers. |

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit activity against multidrug-resistant strains such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values range from 4–8 μg/mL for certain derivatives .

Cancer Research

Investigations into its potential anticancer properties have revealed that structural analogs can inhibit cell proliferation in cancer cell lines with notable selectivity against malignant cells compared to normal cells .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,6-dichloro-4-(trifluoromethoxy)aniline, and how do reaction conditions influence yield?

The compound is synthesized via amination and photoradical halogenation . For example, Wu and Hu (2007) demonstrated that halogenation of para-trimethylchlorobenzene under UV light with chlorine gas yields intermediates, followed by amination using ammonia under controlled pressure (80–100°C, 5–8 hours). Yields depend on halogenation efficiency (optimized at 65–75°C) and amination catalyst selection (e.g., CuCl improves selectivity) . Alternative methods include halogen exchange to introduce trifluoromethoxy groups, as seen in agrochemical synthesis, where Sandmeyer reactions and nitration/reduction sequences are employed .

Q. What are the key physicochemical properties of this compound, and how do they impact experimental handling?

Key properties include:

- Melting point : 34–36°C

- Boiling point : 60–62°C at 1 mmHg

- Density : 1.532 g/cm³

- LogP (lipophilicity) : ~3.2 (estimated) These properties dictate storage at 2–8°C to prevent degradation and solubility in organic solvents (e.g., dichloromethane, acetonitrile) for reaction setups. Low water solubility (<0.1 mg/mL) necessitates phase-transfer catalysts for aqueous-phase reactions .

Q. What are the primary applications of this compound in academic research?

It serves as:

- A pesticide intermediate (e.g., for aryl-urea derivatives with trifluoromethyl groups) .

- A precursor in dye synthesis due to electron-withdrawing substituents enhancing chromophore stability.

- A building block for liquid crystal materials , leveraging its planar aromatic structure and halogen/trifluoromethoxy substituents .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic substitution reactions?

The trifluoromethoxy group is a meta-directing but strongly electron-withdrawing substituent. Leroux (2008) showed that in nitration reactions, it directs incoming electrophiles to the meta position relative to itself, while para positions to nitrogen (e.g., in acetylated derivatives) are favored due to resonance stabilization. For example, nitration of N-acetyl-4-(trifluoromethoxy)aniline occurs at the 3-position (ortho to the trifluoromethoxy group) . Computational studies (DFT) are recommended to predict regioselectivity in novel reactions .

Q. What analytical techniques are recommended for assessing purity and detecting trace impurities?

- HPLC-UV/HRMS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for baseline separation. Detect impurities at ppm levels (e.g., dechlorinated byproducts) .

- GC-MS : Suitable for volatile derivatives (e.g., silylated amines). Monitor ions m/z 230 (M⁺) and 195 (M-Cl) .

- NMR (¹H/¹⁹F): Identify positional isomers via coupling patterns (e.g., ¹⁹F NMR distinguishes trifluoromethoxy from trifluoromethyl groups) .

Q. How can isotopic labeling (e.g., deuterated analogs) be achieved for metabolic studies?

Catalytic deuteration : Hydrogenate nitro precursors (e.g., 5-nitro-2-(trifluoromethoxy)aniline) with D₂ gas and Pd/C in ethanol. Achieve >98% deuterium incorporation at the amine position . Alternatively, synthesize precursors using deuterated reagents (e.g., CD₃OD in methylation steps) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replace Cl with Br, modify trifluoromethoxy positioning) and assay against targets (e.g., acetylcholinesterase ).

- Dose-response profiling : Address non-monotonic responses by testing 10⁻⁹–10⁻⁴ M concentration ranges .

- Meta-analysis : Cross-reference datasets from pharmacological databases (e.g., DSSTox ) to identify outliers.

Q. How does this compound behave in environmental matrices, and what methods detect its residues?

- Extraction : Solid-phase extraction (SPE) with C18 cartridges from water samples.

- Quantification : LC-MS/MS with ESI⁻ ionization (LOQ: 0.1 ng/L). Monitor transitions m/z 230→195 (quantifier) and 230→175 (qualifier) .

- Degradation : Photolysis under UV light (λ=254 nm) forms 2,6-dichloro-4-hydroxyaniline as a major byproduct; track via HPLC .

Q. What mechanistic insights explain its role in synthesizing sulfonylurea agrochemicals?

The amine group undergoes nucleophilic addition with sulfonyl isocyanates (e.g., 4-tolyl sulfonyl isocyanate) in acetonitrile at 25°C, forming urea linkages critical for herbicidal activity. Steric effects from the trifluoromethoxy group reduce side reactions (e.g., <5% dimerization) .

Q. How can computational modeling predict its reactivity in novel reaction systems?

Propriétés

IUPAC Name |

2,6-dichloro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKISQWQHZULEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350846 | |

| Record name | 2,6-Dichloro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99479-66-0 | |

| Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99479-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.